Hydrogen homoisocitrate
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Overview
Description
Homoisocitrate(2-) is a tricarboxylic acid dianion. It is a conjugate base of a homoisocitrate(1-). It is a conjugate acid of a homoisocitrate(3-).
Scientific Research Applications
Hydrogen Storage in Metal Hydrides
Hydrogen homoisocitrate plays a role in the development of metal hydrides, which are promising for hydrogen storage applications. Mg-based hydrides, in particular, have shown potential due to their high hydrogen capacity, although challenges remain in enhancing their kinetics and thermal behavior for practical use in transportation and other applications (Sakintuna, Lamari-Darkrim, & Hirscher, 2007).
Hydrogen Production from Phototrophic Microorganisms
Research on this compound extends to its involvement in biohydrogen production using phototrophic microorganisms like microalgae and cyanobacteria. These methods, while environmentally friendly, face challenges in improving biomass yield and efficiency (Bolatkhan et al., 2019).
Excited-State Hydrogen-Bonding Dynamics
Homoisocitrate contributes to the understanding of hydrogen bonding in electronic excited states, crucial for various photophysical processes and photochemical reactions. This research area, explored using advanced spectroscopic methods, has significant implications for fields like photophysics and photochemistry (Zhao & Han, 2012).
Hydrogen Fuel Cells for Stationary Applications
The potential of this compound in hydrogen fuel cell technology, particularly for stationary applications, is under investigation. These technologies are crucial for achieving low carbon emissions and harnessing renewable energy sources efficiently (Felseghi et al., 2019).
Hydrogen Isotope Separation
Homoisocitrate has potential applications in the separation of hydrogen isotopes using Metal-Organic Frameworks (MOFs), which could lead to more efficient and cost-effective methods for isolating hydrogen isotopes for various scientific and industrial uses (Zhou, Vassallo, & Wu, 2020).
Properties
Molecular Formula |
C7H8O7-2 |
---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
hydron;1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-2 |
InChI Key |
OEJZZCGRGVFWHK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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